molecular formula C15H23N6O5S+ B1218185 S-adenosyl-L-methionine CAS No. 485-80-3

S-adenosyl-L-methionine

Cat. No. B1218185
CAS RN: 485-80-3
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
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Description

S-adenosyl-L-methionine (SAMe) is a compound found naturally in the body. SAMe helps produce and regulate hormones and maintain cell membranes . It is a derivative of methionine and a cofactor for multiple synthetic pathways, particularly as a methyl group donor . It is produced naturally in the body, mainly by the liver, and is manufactured synthetically in supplement form .


Synthesis Analysis

SAMe is synthesized from ATP and methionine by the S-Adenosylmethionine synthetase enzyme . It is produced naturally in the body, mainly by the liver .


Molecular Structure Analysis

SAMe consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions .


Chemical Reactions Analysis

SAMe is best known for the role it plays in one-carbon metabolism where it serves as a methyl donor in many biological reactions . It is also known to donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .


Physical And Chemical Properties Analysis

The solution peak potential of SAMe has been measured to be approximately -1.4 V (v SHE) and it undergoes irreversible fragmentation to the 5′-deoxyadenosyl radical under controlled potential conditions .

Safety And Hazards

SAMe should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N6O5S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20110014
Record name 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20110014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Adenosylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

78 °C
Record name S-Adenosylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

S-adenosyl-L-methionine

CAS RN

485-80-3
Record name 5′-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20110014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Adenosylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-adenosyl-L-methionine
Reactant of Route 2
S-adenosyl-L-methionine
Reactant of Route 3
S-adenosyl-L-methionine
Reactant of Route 4
S-adenosyl-L-methionine
Reactant of Route 5
S-adenosyl-L-methionine
Reactant of Route 6
S-adenosyl-L-methionine

Citations

For This Compound
49,800
Citations
RJ Baldessarini - The American journal of medicine, 1987 - Elsevier
The metabolite S-adenosyl-L-methionine (SAMe), when prepared as the stable p-toluene-sulfonate complex of its sulfate salt and given parenterally in high doses, appears to have …
Number of citations: 229 www.sciencedirect.com
D Mischoulon, M Fava - The American journal of clinical nutrition, 2002 - academic.oup.com
… S-adenosyl-l-methionine (SAMe) is one of the better studied of the natural remedies. SAMe is a methyl donor and is involved in the synthesis of various neurotransmitters in the brain. …
Number of citations: 437 academic.oup.com
JM Mato, SC Lu - Hepatology, 2007 - Wiley Online Library
S‐Adenosylmethionine (SAMe) has rapidly moved from being a methyl donor to a key metabolite that regulates hepatocyte growth, death, and differentiation. Biosynthesis of SAMe …
Number of citations: 409 aasldpubs.onlinelibrary.wiley.com
JB Lombardini, P Talalay - Advances in enzyme regulation, 1971 - Elsevier
… The metabolism of S-adenosyl-l-methionine is examined and the … Data on S-adenosyl-l-methionine levels of normal mammalian … the turnover rates of S-adenosyl-l-methionine in various …
Number of citations: 156 www.sciencedirect.com
S Roje - Phytochemistry, 2006 - Elsevier
S-Adenosyl-l-methionine (AdoMet or SAM) is a substrate in numerous enzyme-catalyzed reactions. It not only provides methyl groups in many biological methylations, but also acts as …
Number of citations: 453 www.sciencedirect.com
CS Lieber - The American journal of clinical nutrition, 2002 - academic.oup.com
S-Adenosyl-l-methionine (SAMe) exerts many key functions in the liver, including serving as a precursor for cysteine, 1 of 3 amino acids of glutathione—the major physiologic defense …
Number of citations: 255 academic.oup.com
GI Papakostas - The Journal of clinical psychiatry, 2009 - psychiatrist.com
… One of the best-studied of these supplements is S-adenosyl-l-methionine (SAM-e), a naturally occurring molecule present in all living cells and a major methyl group donor in the human …
Number of citations: 157 www.psychiatrist.com
J Chu, J Qian, Y Zhuang, S Zhang, Y Li - Applied microbiology and …, 2013 - Springer
… This minireview mainly aims at the study of S-adenosyl-l-methionine (SAM) production by microbial fermentation. A brief introduction of the biological role and application of SAM was …
Number of citations: 69 link.springer.com
T Bottiglieri - The American journal of clinical nutrition, 2002 - academic.oup.com
S-Adenosyl-l-methionine (SAMe), a metabolite present in all living cells, plays a central role in cellular biochemistry as a precursor to methylation, aminopropylation, and transsulfuration …
Number of citations: 397 academic.oup.com
RM Pascale, MM Simile, MR De Miglio, F Feo - Alcohol, 2002 - Elsevier
… We observed a decrease in S-adenosyl-l-methionine (SAM) content in the liver, associated with … (5) S-Adenosyl-l-methionine treatment results in overall DNA methylation and partial …
Number of citations: 134 www.sciencedirect.com

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